3-Bromo-6-chloropyrazine-2-carbaldehyde
Description
3-Bromo-6-chloropyrazine-2-carbaldehyde (CAS 2248341-12-8) is a halogenated pyrazine derivative characterized by a pyrazine ring substituted with bromine (C3), chlorine (C6), and a formyl group (C2). The aldehyde functional group at position 2 renders it highly reactive, enabling its use in condensation reactions (e.g., forming hydrazones) and nucleophilic additions, making it a versatile intermediate in organic synthesis and pharmaceutical development . Its molecular formula is C₅H₂BrClN₂O, with a molecular weight of 236.44 g/mol. The electron-withdrawing halogens and aldehyde group influence its electronic properties, enhancing its suitability for cross-coupling reactions and heterocyclic derivatization .
Properties
Molecular Formula |
C5H2BrClN2O |
|---|---|
Molecular Weight |
221.44 g/mol |
IUPAC Name |
3-bromo-6-chloropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-5-3(2-10)9-4(7)1-8-5/h1-2H |
InChI Key |
DCVKFRQMXULOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloropyrazine-2-carbaldehyde typically involves multi-step processes. One common method includes the bromination and chlorination of pyrazine derivatives. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the pyrazine ring .
Industrial Production Methods: Industrial production of 3-Bromo-6-chloropyrazine-2-carbaldehyde may involve scalable processes such as the chlorination of 3-aminopyrazine-2-carboxylate followed by bromination. These processes are optimized for high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloropyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various derivatives depending on the substituents introduced.
- Oxidation of the aldehyde group forms 3-Bromo-6-chloropyrazine-2-carboxylic acid.
- Reduction of the aldehyde group results in 3-Bromo-6-chloropyrazine-2-methanol .
Scientific Research Applications
Antitumor Activity
One of the primary applications of 3-bromo-6-chloropyrazine-2-carbaldehyde is its role as an intermediate in synthesizing compounds with antitumor properties. Specifically, it is utilized in the production of 2-amino-3-bromo-6-chloropyrazine, which has been identified as a precursor for SHP2 inhibitors, a class of compounds that show potential in cancer therapy . These inhibitors target specific pathways involved in tumor growth and proliferation, making them valuable in developing new cancer treatments.
Antimycobacterial Activity
Research has demonstrated that derivatives of pyrazine compounds, including those containing the 3-bromo-6-chloropyrazine structure, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, N-alkyl-3-(alkylamino)pyrazine-2-carboxamides derived from these compounds have shown promising results in inhibiting bacterial growth, indicating their potential as therapeutic agents against tuberculosis .
Intermediate for Synthesis
3-Bromo-6-chloropyrazine-2-carbaldehyde serves as an essential intermediate in various synthetic pathways. Its unique structure allows for further modifications to produce a range of biologically active compounds. For example, it can be transformed into substituted amides that have been tested for their biological activities, including antifungal and photosynthesis-inhibiting effects .
Scalable Production Processes
Recent advancements have led to the development of scalable processes for synthesizing 3-bromo-6-chloropyrazine derivatives. These methods focus on improving yield and simplifying purification steps, making it easier to produce these compounds in industrial settings. Such processes are crucial for meeting the increasing demand for pyrazine derivatives in pharmaceutical applications .
Case Study: SHP2 Inhibitors
A significant study published in the Journal of Medicinal Chemistry highlighted the synthesis of SHP2 inhibitors using 3-bromo-6-chloropyrazine-2-carbaldehyde as a key intermediate. The research demonstrated that these inhibitors effectively reduced tumor growth in preclinical models, showcasing the compound's potential in cancer treatment .
Antimycobacterial Studies
In another study focused on antimycobacterial activity, various derivatives synthesized from pyrazine structures were evaluated against Mycobacterium tuberculosis. The findings indicated that certain modifications to the 3-bromo-6-chloropyrazine framework enhanced biological activity, leading to higher inhibition rates compared to traditional treatments .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Amino-3-bromo-6-chloropyrazine (CAS 212779-21-0)
- Structure: Substitution of the aldehyde group with an amino (-NH₂) group.
- Reactivity: The amino group facilitates amide bond formation and participation in nucleophilic aromatic substitution.
- Applications: Used in synthesizing drug intermediates, particularly where amino-directed functionalization is required .
Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- Structure : Aldehyde replaced by a methyl ester (-COOCH₃).
- Reactivity : The ester group enhances stability, making it a precursor for carboxylic acids via hydrolysis.
- Applications : Common in coupling reactions and as a protected intermediate in multistep syntheses .
6-Bromo-3-hydroxypyrazine-2-carboxylic acid
Substitution Pattern Variations
5-Bromo-6-chloropyrazin-2-amine (CAS 1206249-40-2)
- Structure : Bromine and chlorine at positions 5 and 6 (vs. 3 and 6 in the parent compound).
- Reactivity : Altered electronic effects due to positional isomerism may slow electrophilic substitution.
- Applications : Explored in agrochemicals and kinase inhibitors .
3-Amino-6-bromopyrazine-2-carbaldehyde
- Structure: Additional amino group at position 3.
- Reactivity: Dual functional groups (aldehyde and amino) enable Schiff base formation.
- Applications: Potential in synthesizing fluorescent probes or metal-organic frameworks .
Fused Heterocyclic Derivatives
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine
Comparative Data Table
Biological Activity
3-Bromo-6-chloropyrazine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of 3-Bromo-6-chloropyrazine-2-carbaldehyde can be represented as follows:
1. Antimicrobial Activity
Recent studies have demonstrated that 3-Bromo-6-chloropyrazine-2-carbaldehyde exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimycobacterial agent.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-Bromo-6-chloropyrazine-2-carbaldehyde | Mycobacterium tuberculosis H37Rv | 5.0 |
This compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.0 | Induction of apoptosis |
| MDA-MB-231 | 15.0 | Cell cycle arrest at G1 phase |
The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell migration through the downregulation of specific oncogenic pathways .
3. Enzyme Inhibition
3-Bromo-6-chloropyrazine-2-carbaldehyde has been identified as an inhibitor of several key enzymes involved in disease processes. Notably, it has shown promising results in inhibiting kinases that are crucial for cancer progression.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Nek2 | Competitive | 12.5 |
| CDK4 | Non-competitive | 20.0 |
Inhibition of these enzymes may contribute to its anticancer effects by disrupting signaling pathways that promote tumor growth and survival .
Case Studies
A recent case study involving a series of pyrazine derivatives, including 3-Bromo-6-chloropyrazine-2-carbaldehyde, evaluated their biological activity against various pathogens and cancer cells. The study highlighted the compound's effectiveness in reducing tumor size in xenograft models when administered at therapeutic doses .
Q & A
Basic Synthesis: What are the optimal synthetic routes for preparing 3-bromo-6-chloropyrazine-2-carbaldehyde with high purity?
Methodological Answer:
The compound can be synthesized via sequential halogenation of pyrazine-2-carbaldehyde. First, introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Subsequent chlorination at the 6-position is achieved via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C . The aldehyde group is sensitive to oxidation; thus, inert atmospheres (N₂/Ar) and low temperatures are critical. Purification involves recrystallization from ethanol/water (1:3) or column chromatography (silica gel, hexane:EtOAc 4:1). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile:H₂O gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
